3-(2-hydroxyethyl)isobenzofuran-1(3H)-one
Overview
Description
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by a benzene ring fused to a furan ring, with a hydroxyethyl group attached to the third carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)isobenzofuran-1(3H)-one can be achieved through several methods:
O-alkylation of salicylaldehyde: This involves the reaction of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the desired compound.
Perkin rearrangement: This method involves the reaction of a coumarin with a hydroxide to yield the isobenzofuran derivative.
Cycloisomerization of alkyne ortho-substituted phenols: This method involves the cyclization of alkyne-substituted phenols under specific conditions to form the isobenzofuran structure.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted isobenzofuran derivatives.
Scientific Research Applications
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran structure can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, consisting of a fused benzene and furan ring.
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This functional group allows for a range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9,11H,5-6H2 |
InChI Key |
RMDPFYKCOXMIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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